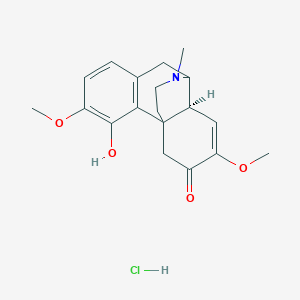
Cobalt(II) bromide, dimethoxyethane adduct, min. 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Cobalt(II) bromide, dimethoxyethane adduct, min. 98% is widely used as a catalyst in organic synthesis, as a reagent in electrochemistry, and as a photochemical sensitizer. It has been utilized as precursors in material synthesis, particularly in the deposition of cobalt oxide films through metal-organic chemical vapor deposition (MOCVD).Molecular Structure Analysis
The molecular formula of Cobalt(II) bromide, dimethoxyethane adduct, min. 98% is Br2Co .Applications De Recherche Scientifique
Electrocatalysis and Oxidation Processes
Cobalt(II) complexes, including those with dimethoxyethane, have been investigated for their catalytic abilities in oxidation reactions and electrocatalysis. For instance, cobalt-salen complexes have demonstrated potential in the oxidation of phenolic compounds, offering insights into applications for lignin biomass conversion (Servedio et al., 2020). Similarly, cobalt-mediated activation of peroxymonosulfate in bromide-containing water has been studied for bromate formation, highlighting the environmental implications of cobalt catalysis in water treatment processes (Li et al., 2015).
Material Synthesis
Cobalt(II) compounds, including its adducts with dimethoxyethane, have been utilized as precursors in material synthesis, particularly in the deposition of cobalt oxide films through metal-organic chemical vapor deposition (MOCVD). This application is crucial for the development of electronic and magnetic materials (Pasko et al., 2004).
Dioxygen Activation and Reactivity Studies
Research on cobalt(II) complexes, including those with dimethoxyethane, extends to the study of dioxygen activation. These studies provide foundational insights into the reactivity of cobalt complexes with oxygen, which is pivotal for understanding enzymatic processes and designing biomimetic catalysts (Cho et al., 2010).
Cluster Compounds and Coordination Chemistry
Cobalt, nickel, zinc, and mercury halide adducts with polyethers, including dimethoxyethane, have been isolated and characterized, demonstrating the versatility of cobalt(II) bromide in forming new cluster compounds and exploring coordination chemistry (Crochet & Fromm, 2010).
Electrocatalytic Hydrogen Evolution
Cobalt complexes have been investigated for their role in electrocatalytic hydrogen evolution, a key process in energy conversion and storage technologies. The ability of cobalt(II) complexes to catalyze hydrogen evolution at low overpotentials marks an important step in developing efficient and sustainable catalytic systems (Hu, Brunschwig, & Peters, 2007).
Propriétés
IUPAC Name |
dibromocobalt;1,2-dimethoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2BrH.Co/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBJWQNBNJBZPR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.[Co](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2CoO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromocobalt;1,2-dimethoxyethane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

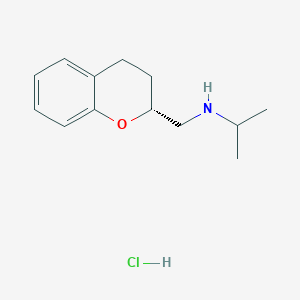
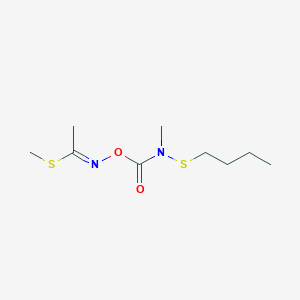
![Diethyl [N-methyl(benzyl)amino]malonate hydrochloride](/img/structure/B6308401.png)
![2-Aminobenzo[b]thiophene-3-carbonitrile HCl](/img/structure/B6308406.png)
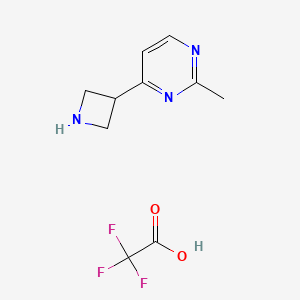
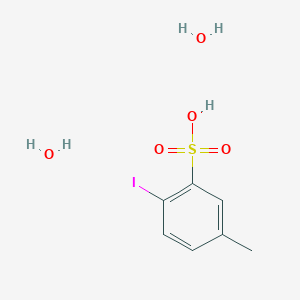

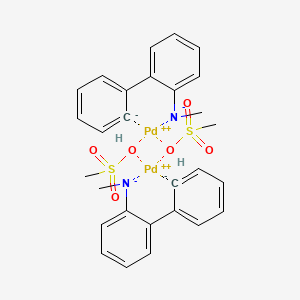
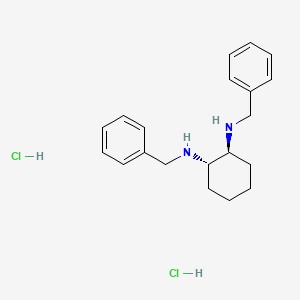
![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)

![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B6308470.png)
